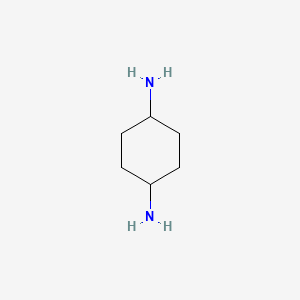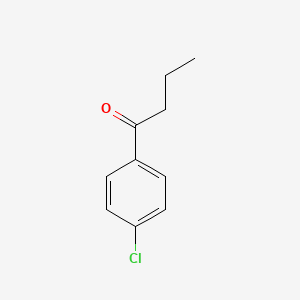
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester
概要
説明
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, with an ethyl ester functional group at the 4-position. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
Similar compounds have been known to target enzymes such assuccinate dehydrogenase and Toxoplasma gondii enoyl reductase . These enzymes play crucial roles in various biochemical pathways, including the citric acid cycle and fatty acid synthesis, respectively .
Mode of Action
It’s worth noting that the trifluoromethyl group attached to the pyrazole ring could potentially enhance the compound’s potency towards its targets by lowering the pk_a of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein .
Biochemical Pathways
This interference could lead to downstream effects such as disruption of energy production and lipid metabolism within the cell .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may improve its absorption and distribution within the body .
Result of Action
Based on the potential targets and biochemical pathways affected, it could potentially disrupt cellular energy production and lipid metabolism, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals or compounds in the environment could potentially affect the compound’s stability and reactivity . Furthermore, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other competing substrates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multiple steps, including condensation, acylation, cyclization, and esterification. One common method involves the following steps :
Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Acylation: The resulting product is acylated using trifluoroacetyl chloride in the presence of triethylamine as an acid-capturer.
Cyclization: The acylated product undergoes cyclization in a mixed solvent of methanol and water.
Esterification: The final step involves esterification to obtain the ethyl ester derivative.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves using readily available raw materials, moderate reaction conditions, and efficient purification techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
科学的研究の応用
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: In the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbonitrile
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its bioavailability and effectiveness in certain applications.
特性
IUPAC Name |
ethyl 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-3-16-7(15)4-5(8(10,11)12)13-14(2)6(4)9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBQVJHFSINUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)
![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)












